9-(1-Phenylpropylidene)-9H-xanthene
Description
Structure
3D Structure
Properties
CAS No. |
650624-51-4 |
|---|---|
Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
9-(1-phenylpropylidene)xanthene |
InChI |
InChI=1S/C22H18O/c1-2-17(16-10-4-3-5-11-16)22-18-12-6-8-14-20(18)23-21-15-9-7-13-19(21)22/h3-15H,2H2,1H3 |
InChI Key |
KNPFPAITHIRTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C2=CC=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 9 1 Phenylpropylidene 9h Xanthene and Analogs
Strategies Involving Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful and direct approach to constructing the tricyclic xanthene core. These methods often involve the formation of a key carbon-carbon or carbon-oxygen bond to close the pyran ring.
A notable and innovative method for synthesizing xanthene derivatives is through an intramolecular Friedel-Crafts reaction that proceeds via the activation of an alkene. beilstein-journals.orgnih.gov This approach provides a transition-metal-free pathway to novel 9-substituted-9-aryl-xanthenes. nih.gov
The intramolecular Friedel-Crafts alkylation for xanthene synthesis can be effectively catalyzed by organic Brønsted acids, with trifluoroacetic acid (TFA) being a particularly efficient catalyst. beilstein-journals.orgnih.gov In a typical procedure, alkene precursors are treated with TFA at room temperature, leading to the formation of 9-methyl-9-arylxanthenes in good yields over 6 to 24 hours. beilstein-journals.orgnih.gov
The selection of the catalyst is crucial for the success of this reaction. A screening of various Brønsted and Lewis acids, including iron(III) chloride hexahydrate, N-trifylphosphoramide (NTPA), benzoic acid, diphenyl phosphate (B84403) (DPP), malonic acid, chloroacetic acid, copper(II) triflate, acetic acid, and p-toluenesulfonic acid (p-TSA), demonstrated that TFA provides the highest yield. beilstein-journals.org The choice of solvent also significantly impacts the reaction outcome, with dichloromethane (B109758) (DCM) being identified as the optimal medium. beilstein-journals.orgacs.org
Table 1: Catalyst Screening for Intramolecular Friedel-Crafts Alkylation beilstein-journals.org
| Catalyst | Yield (%) |
| FeCl₃·6H₂O | 65 |
| TFA | 78 |
| NTPA | - |
| Benzoic Acid | - |
| DPP | - |
| Malonic Acid | - |
| Chloroacetic Acid | - |
| Cu(OTf)₂ | - |
| Acetic Acid | - |
| p-TSA | - |
This table is based on data from a study that screened various catalysts for the intramolecular Friedel-Crafts alkylation of a model alkene to form a xanthene derivative. beilstein-journals.org
This TFA-mediated approach has also been successfully applied to the synthesis of various 9-substituted 1,8-dioxohexahydroxanthenes in near-quantitative yields without the need for column chromatography. rsc.org
The mechanism of the Friedel-Crafts cyclization via alkene activation is believed to involve the formation of a highly reactive o-quinone methide intermediate. nih.gov The reaction is initiated by the acid-catalyzed activation of the alkene, where the acid adds to the vinyl group to generate a tertiary carbocation. nih.gov This carbocation then undergoes a transformation to form the o-quinone methide intermediate, which subsequently cyclizes to yield the xanthene product. nih.gov
o-Quinone methides are versatile intermediates in organic synthesis and are implicated in various biological processes. nih.gov They are characterized by a cyclohexadiene core conjugated with a carbonyl group and a methylene (B1212753) unit, making them highly polarized and reactive. nih.gov These intermediates can participate in 1,4-conjugate addition reactions with nucleophiles and [4+2] cycloaddition reactions with dienophiles. nih.gov
The generation of o-quinone methides can be achieved through various methods, including biocatalytic approaches. nih.gov For instance, non-heme iron enzymes can selectively hydroxylate the benzylic C-H bond of o-cresol (B1677501) substrates, leading to a benzylic alcohol that is in equilibrium with the corresponding o-quinone methide under aqueous conditions. nih.gov
In addition to acid-catalyzed methods, transition metal catalysis offers powerful strategies for the synthesis and functionalization of xanthene derivatives. These approaches often involve the activation of otherwise inert C-H bonds, enabling novel bond formations.
Palladium catalysis has been employed for the selective arylation of xanthenes through a C(sp³)–C(sp²) bond C-H activation cross-coupling reaction. researchgate.net This method allows for the synthesis of 9-aryl-9H-xanthenes and 9,9-diaryl-xanthenes by controlling the reaction time and temperature. researchgate.net Palladium complexes are known for their exceptional reactivity and selectivity in facilitating C-C and C-heteroatom bond formations in various cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. a2bchem.com
Palladium-catalyzed reactions can also proceed through the formation of key intermediates like phenylnorbornyl palladium species, which can mediate ortho-substitution by activating adjacent C(sp²)-H bonds. nih.gov Furthermore, palladium-catalyzed carbonylative C-H activation of heteroarenes represents another synthetic route. nih.gov
Copper catalysts have proven effective in the functionalization of various organic molecules, including those relevant to xanthene synthesis. nih.govrsc.org For instance, copper-catalyzed propargylic C-H functionalization provides a route to allene (B1206475) synthesis, which could be a precursor for more complex molecular architectures. nih.govnih.gov This type of reaction can proceed under redox-neutral conditions with excellent chemo- and regioselectivity. nih.govnih.gov
A screening of copper catalysts for a particular propargylic C-H cyanation revealed that Cu(CH₃CN)₄PF₆, in combination with a specific ligand, provided the optimal yield. nih.gov The counter-anion of the copper salt was found to influence the catalytic activity, with the less coordinating PF₆⁻ anion leading to better results than the more strongly coordinating BF₄⁻ anion. nih.gov
Transition Metal-Catalyzed Cyclization Approaches
Multicomponent Reaction Protocols for Xanthene Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are particularly valuable for creating molecular complexity in a time- and resource-effective manner. nih.gov For the assembly of the xanthene scaffold, a common MCR involves the one-pot condensation of an aldehyde, a phenol (B47542) or naphthol derivative, and a cyclic 1,3-dicarbonyl compound. mdpi.com
The general mechanism for this type of MCR often begins with a Knoevenagel condensation between the aldehyde and the active methylene group of the 1,3-dicarbonyl compound, such as dimedone. mdpi.com This is followed by a Michael addition of the naphthol to the newly formed α,β-unsaturated intermediate. mdpi.com The final step is a cyclization and dehydration to yield the tetrahydrobenzo[a]xanthen-11-one derivative. mdpi.com
A variety of catalysts have been developed to promote this transformation, with a focus on efficiency and reusability. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used effectively, both as a standalone promoter and when supported on solid matrices like Amberlyst-15. mdpi.comisca.me The use of a heterogeneous catalyst system simplifies product purification and allows for the catalyst to be recovered and reused, aligning with the principles of green chemistry. mdpi.comresearchgate.net Research has demonstrated that aromatic aldehydes, particularly those with electron-withdrawing groups, tend to produce excellent yields in these reactions. mdpi.comresearchgate.net
Table 1: Synthesis of Tetrahydrobenzo[a]xanthen-11-one Analogs via Multicomponent Reaction
This table summarizes the synthesis of various xanthene analogs through the one-pot reaction of a substituted aldehyde, dimedone, and 2-naphthol (B1666908) using a DABCO/Amberlyst-15 catalyst under solvent-free conditions at 120°C. The data is illustrative of the versatility of the MCR protocol. mdpi.com
| Aldehyde Reactant | Resulting Product | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Benzaldehyde | 9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | 94 | 20 |
| 4-Chlorobenzaldehyde | 9,9-dimethyl-12-(4-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | 98 | 10 |
| 2,4-Dichlorobenzaldehyde | 9,9-dimethyl-12-(2,4-dichlorophenyl)-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | 96 | 10 |
| 4-Hydroxybenzaldehyde | 9,9-dimethyl-12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | 95 | 25 |
Olefin-Forming Reactions in Precursor Synthesis (e.g., Wittig Reaction)
To synthesize the specific target molecule, 9-(1-Phenylpropylidene)-9H-xanthene, an olefin-forming reaction is required. The structure features an exocyclic double bond at the C9 position of the xanthene ring, a motif readily accessible through the Wittig reaction. masterorganicchemistry.com The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comudel.edu
The reaction involves treating a carbonyl compound with a phosphorus ylide (also known as a phosphorane). udel.edu For the synthesis of this compound, the precursor would be 9H-xanthen-9-one (xanthone). This ketone would be reacted with a specifically prepared phosphorus ylide, namely (1-phenylpropylidene)triphenylphosphorane.
The synthesis of the ylide itself is typically a two-step process. First, an appropriate alkyl halide, in this case, a 1-halopropylbenzene such as (1-bromopropyl)benzene, is reacted with triphenylphosphine (B44618) to form a stable phosphonium (B103445) salt. udel.edu In the second step, this phosphonium salt is treated with a strong base (e.g., sodium hydroxide (B78521) or butyllithium) to deprotonate the carbon adjacent to the phosphorus atom, generating the nucleophilic ylide. udel.edumnstate.edu
The ylide then attacks the electrophilic carbonyl carbon of xanthone. This leads to the formation of a betaine (B1666868) intermediate, which subsequently closes to form a four-membered ring intermediate called an oxaphosphetane. wpmucdn.com This cyclic intermediate is unstable and rapidly collapses, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a new carbon-carbon double bond (the desired alkene) and a highly stable phosphorus-oxygen double bond in the form of triphenylphosphine oxide as a byproduct. masterorganicchemistry.comwpmucdn.com
Table 2: Proposed Wittig Reaction for this compound
This table outlines the key reactants in the proposed Wittig synthesis of the target compound.
| Reactant 1 (Carbonyl) | Reactant 2 (Ylide Precursor) | Key Product | Key Byproduct |
|---|---|---|---|
| 9H-Xanthen-9-one (Xanthone) | (1-Phenylpropyl)triphenylphosphonium salt | This compound | Triphenylphosphine oxide |
Development of Novel and Green Synthetic Protocols
In recent years, significant effort has been dedicated to developing more environmentally benign and sustainable methods for the synthesis of xanthene derivatives. These "green" protocols aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Key advancements in the green synthesis of xanthenes include:
Solvent-Free Conditions : Many modern procedures for MCR-based xanthene synthesis are performed under solvent-free or "neat" conditions, often with gentle heating. mdpi.comresearchgate.net This eliminates the need for potentially toxic and volatile organic solvents, reducing environmental impact and simplifying the work-up process.
Heterogeneous and Recyclable Catalysts : The use of solid-supported catalysts, such as zeolites or catalysts immobilized on polymers like Amberlyst-15, is a cornerstone of green xanthene synthesis. mdpi.comrsc.org These catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times without significant loss of activity, making the process more economical and sustainable. mdpi.comresearchgate.net
Alternative Energy Sources : Ultrasound irradiation has been employed as a green technique to assist in the synthesis of xanthene derivatives. researchgate.net This method can lead to higher yields, significantly shorter reaction times, and milder reaction conditions compared to conventional heating methods. researchgate.net
Biodegradable Catalysts : Researchers have explored the use of natural, biodegradable, and inexpensive catalysts. For example, citric acid, as found in lime juice, has been successfully used to catalyze the one-pot synthesis of 1,8-dioxo-octahydroxanthene derivatives under solvent-free conditions. researchgate.net
These green methodologies offer substantial advantages over traditional synthetic routes, including operational simplicity, lower costs, reduced waste generation (high atom economy), and enhanced safety. isca.me
Table 3: Comparison of Green Catalysts in Xanthene Synthesis
This table highlights various green catalytic systems used for the synthesis of xanthene analogs, emphasizing their sustainable advantages.
| Catalyst System | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| DABCO/Amberlyst-15 | Solvent-free, 120°C | Heterogeneous, reusable (up to 6 times), high yields. | researchgate.net, mdpi.com |
| Lime Juice (Citric Acid) | Solvent-free or with Ultrasound | Biodegradable, environmentally safe, inexpensive, improved yield with ultrasound. | researchgate.net |
| NiCuFe₂O₄ on Carbon | Solvent-free | Recoverable magnetic catalyst, efficient one-pot synthesis. | researchgate.net |
| Copper/Zeolite-NaY | Solvent-free | Heterogeneous, operationally simple, high yields, short reaction times. | rsc.org |
An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific data pertaining to this specific molecule have not yielded any results for the analytical techniques required by the requested outline.
No information was found in publicly available resources regarding the Nuclear Magnetic Resonance (NMR) spectroscopic analysis, Mass Spectrometry (MS), Vibrational Spectroscopy (IR and Raman), or Single Crystal X-ray Diffraction of "this compound". Consequently, the elucidation of its molecular structure, stereochemistry, and solid-state conformation as per the specified sections and subsections is not possible.
Elucidation of Molecular Structure and Stereochemistry
Elucidation of Stereochemistry
The presence of an exocyclic double bond at the 9-position of the xanthene core in "this compound" gives rise to the possibility of geometric isomerism. These stereoisomers are designated as (E) and (Z) based on the priority of the substituents attached to the double bond, in accordance with the Cahn-Ingold-Prelog (CIP) priority rules.
The assignment of the (E) and (Z) configuration is determined by the spatial arrangement of the substituents on the two carbons of the double bond. For "this compound," one carbon of the olefin is part of the xanthene ring system, while the other is the benzylic carbon of the phenylpropylidene group.
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the definitive assignment of the (E) and (Z) isomers of "this compound." Such an assignment would typically rely on detailed analysis of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, or single-crystal X-ray diffraction studies.
In the absence of specific experimental data for this compound, the general principles for assigning E/Z configuration can be described.
General Principles for E/Z Assignment:
The determination of whether an isomer is (E) or (Z) involves assigning priorities to the groups attached to each carbon of the double bond.
Priority Assignment: Priority is assigned based on the atomic number of the atoms directly attached to the carbons of the double bond. Higher atomic numbers receive higher priority. If the atoms are the same, the assignment proceeds to the next atoms in the chain until a point of difference is found.
(Z) Configuration: If the two higher-priority groups are on the same side of the double bond, the configuration is designated as (Z) (from the German zusammen, meaning together).
(E) Configuration: If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated as (E) (from the German entgegen, meaning opposite).
Application to this compound:
For the carbon atom of the double bond within the xanthene ring, the two substituents are the two carbon atoms of the xanthene backbone that are part of the fused rings.
For the exocyclic carbon atom, the substituents are a phenyl group and an ethyl group. According to CIP rules, the phenyl group has a higher priority than the ethyl group.
To definitively assign the (E) and (Z) isomers of "this compound," experimental data is necessary. Techniques such as Nuclear Overhauser Effect (NOE) in NMR spectroscopy would be particularly informative. An NOE correlation between a proton on the phenyl or ethyl group and protons on the xanthene ring would provide clear evidence for their spatial proximity and thus allow for an unambiguous assignment of the stereochemistry.
Hypothetical Data for Elucidation:
While no specific research findings are available, the following table illustrates the type of data that would be used for the assignment of the E/Z isomers.
| Technique | Hypothetical Observation for (Z)-isomer | Hypothetical Observation for (E)-isomer |
| ¹H NMR (NOESY) | A Nuclear Overhauser Effect (NOE) is observed between the ortho-protons of the phenyl group and the protons on the xanthene ring at positions 1 and 8. | An NOE is observed between the protons of the ethyl group and the protons on the xanthene ring at positions 1 and 8. |
| X-ray Crystallography | The crystal structure shows the higher-priority phenyl group and the higher-priority path of the xanthene ring on the same side of the double bond. | The crystal structure shows the higher-priority phenyl group and the higher-priority path of the xanthene ring on opposite sides of the double bond. |
| Computational Chemistry | Energy calculations indicate that the isomer with the phenyl group and the xanthene ring in a cis-like arrangement is lower in energy. | Energy calculations indicate that the isomer with the phenyl group and the xanthene ring in a trans-like arrangement is lower in energy. |
Without such empirical data, any assignment of the (E) or (Z) configuration for a given sample of "this compound" remains speculative.
Computational Chemistry and Theoretical Characterization
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Time-Dependent DFT (TD-DFT) extends this capability to excited states, making it invaluable for predicting spectroscopic and photophysical properties. ug.edu.ghnih.gov
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 9-(1-phenylpropylidene)-9H-xanthene, this would be performed using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
The xanthene core itself is not perfectly flat. Due to the central sp³-hybridized oxygen atom, the molecule adopts a characteristic butterfly or boat-like conformation. Conformational analysis would reveal the energetic landscape associated with the rotation of the phenylpropylidene group. Key structural parameters, such as the dihedral angle between the phenyl ring and the xanthene moiety, would be determined to identify the lowest energy conformer. This analysis is crucial as the molecule's conformation dictates its electronic properties and how it packs in a solid state.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and electronic properties. biomedres.usnih.gov A small HOMO-LUMO energy gap generally implies higher chemical reactivity and is associated with a molecule that is more easily excited. biomedres.us
For xanthene derivatives, the HOMO is typically delocalized over the electron-rich tricyclic xanthene system. researchgate.net The LUMO's location, however, can vary depending on the nature of the substituent at the C9 position. In this compound, the LUMO is expected to have significant contributions from the π-system of the phenylpropylidene group. The energy gap between these orbitals is a key parameter in predicting the molecule's electronic absorption properties.
Table 1: Representative Frontier Molecular Orbital Energies of Related Xanthene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Xanthene Dye 1 | -5.40 | -2.20 | 3.20 |
| Aroylbenzoate Push-Pull Molecule | -5.25 | -2.15 | 3.10 |
| Naproxen (for comparison) | -6.89 | -2.42 | 4.47 |
| Thiophene-based Dye | -5.10 | -2.05 | 3.05 |
Note: The data in this table is illustrative and based on values reported for various organic dyes and related molecules to provide a general context for the expected electronic properties of this compound. ug.edu.ghbiomedres.usresearchgate.net
TD-DFT calculations are a standard method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.netscirp.org By calculating the transition energies from the ground state to various excited states, one can predict the maximum absorption wavelengths (λ_max). For this compound, the primary electronic transitions would likely correspond to π-π* transitions within the xanthene and phenylpropylidene moieties. The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions.
Simulation of Photophysical Properties
Beyond absorption, TD-DFT can also be used to investigate the properties of the excited state, providing insights into the photophysical behavior of the molecule, such as its fluorescence characteristics. researchgate.net By optimizing the geometry of the first excited state (S₁), it is possible to calculate the emission energy, which corresponds to the fluorescence maximum. The difference between the absorption and emission maxima gives the Stokes shift. For many xanthene-based dyes, these computational predictions show good agreement with experimental observations and are vital in the design of new fluorescent materials. acs.org
Analysis of Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves into a crystal lattice, and this packing is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is critical for predicting crystal morphology and material properties.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgnih.govmdpi.comnih.gov The Hirshfeld surface is mapped with properties like d_norm, a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov
For this compound, a Hirshfeld analysis would likely reveal a variety of interactions. The analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. Key interactions would include:
H···H contacts: Typically, these are the most abundant interactions, covering a large percentage of the surface area. nih.govnih.gov
C···H/H···C contacts: These arise from interactions between the hydrogen atoms and the aromatic π-systems of the xanthene and phenyl rings.
O···H/H···O contacts: These would involve the ether oxygen of the xanthene core and hydrogen atoms on neighboring molecules.
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Similar Organic Molecules
| Interaction Type | Typical Contribution (%) |
|---|---|
| H···H | 35 - 60% |
| C···H / H···C | 10 - 40% |
| O···H / H···O | 5 - 20% |
| C···C | ~10% |
Note: This table presents typical percentage contributions for different intermolecular contacts in organic molecular crystals as determined by Hirshfeld surface analysis, providing an expectation for the analysis of this compound. nih.govnih.gov
Quantification of Interaction Energies
The quantification of interaction energies is crucial for understanding how a molecule interacts with its environment, be it in a crystal lattice or in solution. These energies are typically calculated for dimers or larger clusters of the molecule to understand the nature and strength of intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
While no specific data exists for this compound, studies on other xanthene derivatives often employ methods like DFT with dispersion corrections (e.g., B3LYP-D3) or symmetry-adapted perturbation theory (SAPT) to compute these energies. The results are often presented in a tabular format, breaking down the total interaction energy into its electrostatic, exchange, induction, and dispersion components.
Table 1: Illustrative Example of Interaction Energy Components for a Generic Xanthene Dimer (Hypothetical Data)
| Interaction Type | Energy (kcal/mol) |
| Electrostatic | -5.2 |
| Exchange | 8.1 |
| Induction | -1.5 |
| Dispersion | -9.8 |
| Total Interaction Energy | -8.4 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Quantum Chemical Analysis in Structure-Property Correlations
Quantum chemical analysis provides a bridge between the electronic structure of a molecule and its macroscopic properties. This involves the calculation of various molecular descriptors.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic excitation energy.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of intermolecular interactions.
Global reactivity descriptors, derived from the conceptual DFT framework, such as chemical hardness, softness, and electronegativity, can also be calculated to provide a quantitative measure of the molecule's reactivity.
Table 2: Illustrative Example of Calculated Quantum Chemical Descriptors for a Generic Xanthene Derivative (Hypothetical Data)
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Chemical Hardness | 2.65 eV |
| Chemical Potential | -3.85 eV |
| Electrophilicity Index | 2.79 eV |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Advanced Spectroscopic and Photophysical Investigations
Experimental Photophysical Characterization (e.g., UV-Vis Absorption and Fluorescence Spectroscopy)
The photophysical properties of xanthene derivatives are highly dependent on their molecular structure and the surrounding solvent environment. In general, the rigid xanthene scaffold can lead to high fluorescence quantum yields. For substituted xanthenes, the electronic properties are influenced by the nature of the substituent at the 9-position.
Studies on related 9-alkylidene-9H-xanthene derivatives indicate that these compounds typically exhibit absorption maxima in the ultraviolet region, corresponding to π-π* transitions within the conjugated system of the xanthene moiety. The introduction of the phenylpropylidene group is expected to modulate these absorption characteristics.
Fluorescence spectroscopy reveals the emissive properties of the molecule upon excitation. For analogous fluorescent xanthene dyes, emission wavelengths can vary significantly with solvent polarity, a phenomenon known as solvatochromism. For instance, some xanthene-based dyes show absorption wavelengths in the range of 465-490 nm and emission wavelengths between 498-538 nm, with quantum yields varying from 0.04 to 0.66 in different solvents. icrc.ac.ir While specific data for 9-(1-Phenylpropylidene)-9H-xanthene is not available in the cited literature, these ranges provide a comparative context for its expected behavior.
Table 1: Representative Photophysical Data for Analogous Xanthene Dyes
| Property | Range of Values |
| Absorption Maximum (λabs) | 465-490 nm |
| Emission Maximum (λem) | 498-538 nm |
| Quantum Yield (Φ) | 0.04-0.66 |
Note: This data is for a novel xanthene-based bi-functional reactive dye and is provided for comparative purposes. icrc.ac.ir The specific values for this compound may differ.
Analysis of Excited-State Properties and Energy Transfer Mechanisms
Upon absorption of light, this compound is promoted to an electronically excited state. The properties of this excited state, such as its lifetime and energy, dictate the subsequent photophysical and photochemical pathways. The analysis of these properties often involves techniques like time-resolved fluorescence spectroscopy and computational modeling.
For many organic chromophores, the initially formed singlet excited state (S1) can undergo several processes:
Fluorescence: Radiative decay back to the ground state (S0), emitting a photon.
Intersystem Crossing (ISC): A non-radiative transition to a triplet excited state (T1). This process is crucial for phenomena like phosphorescence and photosensitization. The introduction of heteroatoms can influence the rate of ISC.
Internal Conversion (IC): Non-radiative decay to the ground state.
Energy Transfer: The excited-state energy can be transferred to another molecule, a process fundamental to applications like photosensitization and light-harvesting systems.
In related systems, such as 9,9-dimethylxanthene (B1361183) derivatives, the introduction of different substituents has been shown to modulate intermolecular interactions and molecular configurations, thereby affecting charge transfer characteristics and spin-orbit coupling, which in turn influences the lifetime of the triplet state. researchgate.net
Investigation of Luminescence Phenomena in Different States (e.g., Solid State Fluorescence, Aggregation-Induced Emission)
The luminescence of many organic fluorophores is often quenched in the solid state or in aggregated form due to intermolecular interactions and the formation of non-emissive excimers. However, a class of molecules exhibits the opposite behavior, known as Aggregation-Induced Emission (AIE). AIE-active luminophores are typically non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation. This phenomenon is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.
The molecular structure of this compound, with its rotatable phenyl and propyl groups attached to the xanthene core, suggests a potential for AIE activity. The propeller-like structure could lead to facile molecular motions in solution, promoting non-radiative decay. In an aggregated or solid state, the physical constraint imposed by neighboring molecules could restrict these motions, leading to a significant enhancement of fluorescence.
Studies on other complex xanthene derivatives, such as spiro[fluorene-9,9′-xanthene] based molecules, have demonstrated AIE and mechanochromic luminescence properties. rsc.orgrsc.org These materials show weak emission in solution but enhanced emission in the aggregated state. rsc.org This provides a strong indication that the this compound scaffold could also exhibit interesting solid-state luminescence properties.
Reaction Mechanism Elucidation and Kinetic Studies
Investigation of Alkene Activation Mechanisms
The synthesis of 9-alkylidene-9H-xanthenes, including 9-(1-phenylpropylidene)-9H-xanthene, often involves the activation of a carbonyl group or an alkene precursor. In acid-catalyzed reactions, the activation process is a critical step that initiates the subsequent bond-forming events.
One common approach to synthesizing xanthene derivatives involves the condensation of an aldehyde or ketone with a suitable nucleophile in the presence of an acid catalyst. chemistrysteps.commsu.edu For the formation of this compound, a plausible pathway involves the reaction of xanthen-9-one with a propylphenyl organometallic reagent, followed by dehydration, or the acid-catalyzed condensation of xanthene with a suitable C3-phenyl carbonyl compound.
In an acid-catalyzed aldol-type condensation, the acid protonates the carbonyl oxygen of the reacting aldehyde or ketone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. orgosolver.commasterorganicchemistry.com This activation is a key step in driving the reaction forward. The rate of such reactions is often dependent on the concentration of the acid catalyst and the electronic nature of the substituents on the carbonyl compound. youtube.com
Alternatively, a transition metal-free approach for the synthesis of 9-substituted xanthenes involves the activation of an alkene using a strong acid like trifluoroacetic acid (TFA). This method proceeds via an intramolecular Friedel–Crafts alkylation, where the acid protonates the alkene to form a carbocation, which then undergoes cyclization. While not directly forming an exocyclic double bond, this demonstrates the principle of alkene activation in the synthesis of the xanthene core.
Carbocationic Pathways and Potential Rearrangements
Carbocationic intermediates are central to many of the proposed mechanisms for the formation of this compound. These high-energy intermediates can undergo a variety of transformations, including cyclization, elimination, and rearrangement, which dictates the final product distribution.
In the acid-catalyzed condensation of xanthene or its derivatives with a phenyl-substituted propanal or propanone, a key intermediate would be a carbocation formed after the initial nucleophilic attack and dehydration. For instance, the reaction of xanthene with 1-phenyl-1-propanone in the presence of an acid catalyst would likely proceed through the formation of a tertiary carbocation at the 9-position of the xanthene ring, stabilized by the adjacent oxygen atom and the aromatic rings. Subsequent elimination of a proton would then generate the exocyclic double bond of this compound.
A proposed mechanism for the synthesis of related xanthene derivatives involves the initial formation of a carbocation from an aryl aldehyde and β-naphthol. This carbocation then reacts with a 1,3-dicarbonyl compound, followed by dehydration to yield the final xanthene product. This highlights the general importance of carbocationic pathways in xanthene synthesis.
A significant aspect of carbocation chemistry is the potential for rearrangements to form more stable intermediates. beilstein-journals.orgmasterorganicchemistry.com In the context of this compound synthesis, if a less stable secondary carbocation were to form, a hydride or alkyl shift could occur to generate a more stable tertiary carbocation. masterorganicchemistry.com For example, if the precursor molecule allowed for the formation of a carbocation on the propyl chain, rearrangements could compete with the desired cyclization or elimination reactions, potentially leading to a mixture of products. The stability of the potential carbocation intermediates plays a crucial role in determining the feasibility and outcome of the reaction.
Radical Reaction Mechanisms (e.g., Intramolecular Radical Cyclization)
While carbocationic pathways are common, radical mechanisms offer alternative routes for the formation and reaction of xanthene derivatives. Radical reactions can be initiated by light, heat, or radical initiators and often proceed through a chain reaction mechanism.
For instance, a visible-light-photocatalyzed skeletal rearrangement of spirodihydrobenzofurans has been reported to produce highly functionalized xanthenes. researchgate.net This reaction is proposed to proceed through ketyl radicals induced by a photoredox catalyst and a reducing agent. researchgate.net Although this specific example leads to a different substitution pattern, it demonstrates the viability of radical pathways in constructing the xanthene core.
Another relevant example is the direct C-H functionalization of xanthene itself. Metal-free radical-radical cross-coupling reactions of xanthenes with sulfonyl hydrazides have been developed to form xanthen-9-sulfone derivatives. masterorganicchemistry.com These reactions proceed via the generation of sulfonyl radicals, which then react with the xanthene moiety. masterorganicchemistry.com This type of transformation highlights the potential for radical abstraction of the C9-hydrogen of a xanthene precursor, which could then be intercepted to form the desired product.
Concerted Reaction Mechanisms
Concerted reactions, where all bond-breaking and bond-forming events occur in a single, simultaneous step through a cyclic transition state, represent another possible mechanistic pathway. Pericyclic reactions are a major class of concerted reactions.
In the context of xanthene synthesis, a concerted mechanism is less commonly proposed than stepwise ionic or radical pathways, especially for the formation of a highly substituted exocyclic double bond as in this compound. The steric hindrance around the C9 position would likely disfavor a highly ordered, cyclic transition state required for many concerted reactions.
However, it is important to consider that the distinction between a stepwise mechanism with a very short-lived intermediate and a truly concerted mechanism can sometimes be blurred. beilstein-journals.org Detailed kinetic and computational studies would be necessary to definitively distinguish between these possibilities for the formation of this compound.
Role of Catalysts in Directing Reaction Selectivity and Efficiency
Catalysts play a paramount role in the synthesis of xanthene derivatives, influencing reaction rates, yields, and selectivity by providing alternative, lower-energy reaction pathways. A wide variety of catalysts, including Brønsted and Lewis acids, as well as heterogeneous catalysts, have been employed in xanthene synthesis.
In acid-catalyzed reactions, the catalyst's primary role is to activate the carbonyl group of an aldehyde or ketone, making it more susceptible to nucleophilic attack. orgosolver.com The choice of acid and its concentration can significantly impact the reaction outcome. For example, in the condensation of xylenols with aldehydes, p-toluenesulfonic acid (pTSA) has been shown to be an effective catalyst under solvent-free conditions. researchgate.net
Heterogeneous catalysts offer several advantages, including ease of separation and recyclability. Metal ion-exchanged zeolites, such as Cu/NaY, have been utilized as efficient and reusable catalysts for the synthesis of 1,8-dioxo-octahydro xanthene derivatives. rsc.org The catalytic activity in these systems is attributed to the Lewis acidic sites of the metal ions within the zeolite framework. The use of such catalysts can lead to high yields in shorter reaction times under solvent-free conditions. rsc.orgresearchgate.net
Furthermore, the combination of a catalyst with an energy source like ultrasound has been shown to enhance reaction rates and efficiencies in the synthesis of xanthene derivatives. nih.gov The ultrasonic cavitation can facilitate the activation of reactants and catalysts. nih.gov
The selectivity of a reaction can also be controlled by the choice of catalyst. For instance, in the reaction of acid chlorides or anhydrides with organometallic reagents, using a less reactive Gilman reagent (a lithium dialkylcuprate) instead of a more reactive Grignard reagent can allow for the addition of only one equivalent of the organometallic species, leading to a ketone rather than a tertiary alcohol. youtube.comchadsprep.com This principle could be applied to control the reaction of a xanthen-9-one precursor to selectively form the desired intermediate for this compound.
The following table summarizes the types of catalysts used in the synthesis of related xanthene derivatives and their proposed roles:
| Catalyst Type | Example(s) | Role in Reaction | Reference(s) |
| Brønsted Acid | p-Toluenesulfonic acid (pTSA) | Protonation and activation of carbonyl groups. | researchgate.net |
| Lewis Acid | Metal ion-exchanged zeolites (e.g., Cu/NaY) | Activation of carbonyl groups through coordination. | rsc.orgresearchgate.net |
| Heterogeneous Catalyst | DABCO/Amberlyst-15 | Provides acidic sites for condensation and facilitates cyclization. | mdpi.com |
| Organometallic Reagent | Grignard Reagents, Gilman Reagents | Act as nucleophiles to form new carbon-carbon bonds with carbonyls. | youtube.comsaskoer.cayoutube.commasterorganicchemistry.com |
Structure Function Relationships and Molecular Design Principles
Influence of Structural Modifications on Chemical Reactivity Profiles
The chemical reactivity of 9-(1-phenylpropylidene)-9H-xanthene derivatives is highly dependent on the nature and position of substituents on both the xanthene core and the phenyl ring. These modifications can influence the electron density of the molecule, steric hindrance around reactive sites, and the stability of reaction intermediates.
In the synthesis of xanthene derivatives through multicomponent reactions, the choice of substituents on the aldehyde reactants plays a crucial role. Aromatic aldehydes featuring electron-withdrawing groups, such as nitro or cyano groups, exhibit increased electrophilicity at the carbonyl carbon. mdpi.com This enhanced electrophilicity makes the aldehyde more susceptible to nucleophilic attack, leading to higher reaction yields and shorter reaction times compared to aldehydes with electron-donating groups. mdpi.com
Post-synthesis modification of the xanthene scaffold is also a viable strategy for introducing new functionalities. For instance, a direct C(sp³)–H sulfonylation at the 9-position of 9H-xanthenes can be achieved using a CuCl/DDQ catalyst system. researchgate.net This reaction proceeds via a radical mechanism and demonstrates that the C-H bonds on the xanthene core can be selectively functionalized. The reactivity of this process would be influenced by substituents that can stabilize or destabilize the radical intermediates involved.
Furthermore, the exocyclic double bond in the 9-(1-phenylpropylidene) moiety is a key reactive site. It can undergo various addition reactions, and its reactivity can be modulated by substituents on the phenyl ring or the xanthene nucleus. Electron-donating groups on the phenyl ring would increase the nucleophilicity of the double bond, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups would decrease its nucleophilicity.
Systematic Tuning of Electronic and Photophysical Characteristics through Substitution
The electronic and photophysical properties of molecules based on the 9-ylidene-9H-xanthene framework can be systematically and predictably tuned through strategic substitutions. This tunability is fundamental to their application as fluorescent dyes, sensors, and materials for organic electronics. The core principle behind this tuning is the modification of the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, largely determines the absorption and emission wavelengths of the molecule.
A powerful strategy for tuning these properties is the donor-π-acceptor (D-π-A) approach. nih.gov In this design, an electron-donating group (donor) and an electron-accepting group (acceptor) are connected through a π-conjugated system, such as the xanthene scaffold. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which typically lowers the HOMO-LUMO gap and results in a bathochromic (red) shift in absorption and emission spectra. researchgate.net
Key strategies for tuning photophysical properties include:
Substitution on the Xanthene Ring: Introducing electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) onto the xanthene backbone directly alters the energy levels of the frontier orbitals.
Heteroatom Substitution: Replacing the oxygen atom at the 10-position of the xanthene core with other atoms, such as silicon, has been shown to be a highly effective method for shifting the fluorescence to the far-red and near-infrared (NIR) regions. nih.gov These silicon-substituted xanthene dyes (silicon rhodamines) retain the advantages of traditional xanthene dyes while offering access to longer wavelengths crucial for biological imaging. nih.gov
Modification of the 9-Ylidene Substituent: Altering the electronic nature of the phenylpropylidene group can also fine-tune the photophysical properties. Research on analogous 9-fluorenylidene structures shows that increasing the conjugation of the substituent decreases the HOMO-LUMO gap. researchgate.net
The effect of substituents on the photophysical properties of a D-A-D type 9-phenyl-9-phosphafluorene oxide system, an analogue of the xanthene scaffold, is illustrated in the table below. It demonstrates how different electron-donating carbazole (B46965) groups attached to the core can modulate the absorption and emission maxima. beilstein-journals.org
Data adapted from a study on 9-phenyl-9-phosphafluorene oxide derivatives, illustrating the principle of photophysical tuning through substitution. beilstein-journals.org
Impact of Stereochemistry on Molecular Behavior and Function
The stereochemistry of this compound, specifically the geometry around the exocyclic carbon-carbon double bond, can have a significant impact on its molecular behavior and function. The molecule can exist as two geometric isomers, (E) and (Z), depending on the spatial arrangement of the phenyl and ethyl groups relative to the xanthene plane.
These stereoisomers, while having the same chemical connectivity, possess distinct three-dimensional shapes. This difference in geometry can lead to variations in:
Solid-State Packing: The (E) and (Z) isomers will likely pack differently in the crystalline state, potentially leading to different intermolecular interactions and, consequently, distinct solid-state properties such as melting point and solubility.
Photophysical Properties: The spatial orientation of the phenyl ring relative to the xanthene core can influence the degree of π-orbital overlap and intramolecular interactions. This can result in the (E) and (Z) isomers exhibiting different absorption and emission spectra, fluorescence quantum yields, and lifetimes. In sterically hindered systems, differences in torsion angles can impact electronic properties and lead to phenomena like exciton (B1674681) coupling. researchgate.net
Chemical Reactivity: The steric environment around the double bond is different in the (E) and (Z) isomers. This can affect the rate and selectivity of reactions involving the double bond, as approaching reagents may experience different levels of steric hindrance. Studies on other systems, such as the Diels-Alder reaction, have shown that stereoisomers can have different reaction kinetics and thermodynamic stabilities. rsc.org For example, one isomer may form faster (kinetic product) while the other is more stable (thermodynamic product).
While specific studies on the isolation and differential properties of the (E) and (Z) isomers of this compound are not detailed in the provided search results, the principles of stereoisomerism strongly suggest that controlling the E/Z geometry would be a critical aspect of designing molecules with precisely defined functions.
Principles of Rational Design for Xanthene-Based Scaffolds in Chemical Applications
The rational design of molecules based on the xanthene scaffold involves a deep understanding of the structure-property relationships discussed in the preceding sections. By applying these principles, scientists can create novel compounds tailored for specific and advanced applications, particularly in the realm of molecular probes and functional materials. nih.govnih.govvirginia.edu
Key principles for the rational design of xanthene-based scaffolds include:
Wavelength Modulation for Imaging: For applications in biological imaging, a primary goal is to shift the absorption and emission wavelengths to the near-infrared (NIR) "therapeutic window" (650–1700 nm), where light penetration through tissue is maximal. nih.gov This is achieved by extending the π-conjugation of the xanthene system or by replacing the oxygen bridge with heavier group 14 elements like silicon or germanium. nih.govnih.gov Another emerging strategy is the fusion of a tetrahydroquinoxaline (THQ) moiety to the xanthene core, which produces NIR dyes with exceptionally large Stokes shifts (>100 nm). nih.gov
Fluorescence Switching Mechanisms for Sensing: Xanthene scaffolds are ideal for creating "turn-on" or "turn-off" fluorescent probes. A common design strategy involves incorporating a quenching moiety that suppresses the fluorescence of the xanthene fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). nih.gov The linker connecting the quencher to the fluorophore is designed to be cleaved by a specific analyte (e.g., an enzyme or a reactive oxygen species). This cleavage event disrupts the quenching process, leading to a restoration of fluorescence. The efficiency of the PET process can be predicted and controlled by calculating the HOMO energy levels of the quenching moiety, allowing for the rational design of highly sensitive probes. nih.gov
Inducing Aggregation-Induced Emission (AIE): While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, certain molecular designs can lead to the opposite effect: aggregation-induced emission (AIE). The rational design of AIE-active materials often involves attaching propeller-shaped aromatic rotors, like triphenylethylene, to the fluorophore core. rsc.org For xanthene-based systems, incorporating a spiro-xanthene core can create molecules with strong luminescence in the aggregated state, making them suitable for applications in solid-state lighting and sensors. rsc.org
Optimizing for Alternative Imaging Modalities: The design principles for fluorescence are not universal to all imaging techniques. For photoacoustic imaging (PAI), which relies on detecting ultrasound generated after light absorption, the ideal dye should efficiently convert absorbed light into heat through non-radiative decay pathways. virginia.edu This is contrary to the design of bright fluorophores, which aims to maximize radiative decay. Therefore, the rational design of xanthene-based photoacoustic probes involves modifying the scaffold to enhance internal conversion and minimize fluorescence quantum yield, thereby maximizing the generation of the photoacoustic signal. virginia.edu
By leveraging these design principles, the versatile xanthene scaffold can be systematically engineered at the molecular level to create sophisticated tools for a wide array of chemical and biomedical challenges.
Table of Mentioned Chemical Compounds
Advanced Applications in Materials Science and Organic Chemical Innovation
Development as Fluorescent Probes and Dyes
Integration into pH-Sensitive Fluorescent Materials
The development of pH-sensitive fluorescent materials is a significant area of research, with applications ranging from biological imaging to environmental monitoring. Many xanthene-based dyes exhibit pH-dependent fluorescence due to structural changes, such as the opening and closing of a spirocyclic ring. However, there is no specific research detailing the integration of 9-(1-Phenylpropylidene)-9H-xanthene into pH-sensitive fluorescent materials. Studies on its potential as a pH sensor, which would involve characterizing its fluorescence response to varying pH levels, have not been published.
Application in Laser Technology
Certain xanthene derivatives, particularly rhodamine dyes, are widely used as gain media in dye lasers due to their high fluorescence quantum yields and broad emission spectra. These properties allow for the generation of tunable laser light. A review of the current literature, however, does not indicate that this compound has been specifically investigated or utilized in laser technology. There are no published reports on its performance as a laser dye, including its lasing efficiency, photostability under high-intensity excitation, or tuning range.
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The xanthene scaffold is a valuable building block in organic synthesis due to its rigid, planar structure and the reactivity of its constituent parts. It is often incorporated into larger, more complex molecules with specific functions. While the synthesis of this compound itself has been reported, there is a lack of published research demonstrating its subsequent use as a versatile building block in the synthesis of more complex organic molecules. Its potential as a synthon for creating elaborate molecular architectures has not been explored in the available scientific literature.
Ligand Design in Catalysis (e.g., Ni complexes with xanthene ligands)
Xanthene-based ligands, such as Xantphos, have made a significant impact on the field of catalysis. The rigid xanthene backbone in these ligands enforces a specific bite angle, which can lead to high selectivity and activity in a variety of cross-coupling and other catalytic reactions. Nickel complexes featuring xanthene-based ligands have been successfully employed in catalysis. However, a search of the chemical literature reveals no instances where this compound has been used as a precursor or a ligand itself in the design of catalysts. There are no reports on the synthesis of its metal complexes or their application in catalytic transformations.
Incorporation into Photoresponsive Organic Materials and Molecular Devices
Photoresponsive organic materials, which change their properties upon exposure to light, are at the forefront of materials science research with potential applications in molecular switches, data storage, and smart materials. While some xanthene derivatives have been investigated for their photochromic properties, there is no available research on the incorporation of this compound into photoresponsive organic materials or molecular devices. Studies on its potential photochromic behavior, such as light-induced structural changes and the resulting alterations in its absorption spectrum, have not been documented.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-(1-phenylpropylidene)-9H-xanthene, and how can reaction conditions be systematically optimized?
- Methodology : The synthesis of xanthene derivatives typically begins with acid-catalyzed cyclization of precursors like 2,2',4,4'-tetrahydroxybenzophenone to form 3,6-dihydroxy-9H-xanthen-9-one . Subsequent alkylation or Grignard reactions (e.g., using o-tolylmagnesium bromide) introduce substituents at the C9 position . For propylidene groups, a ketone intermediate (e.g., 9-xanthenone) can undergo condensation with phenylpropanal under acidic conditions. Key parameters to optimize include:
- Catalyst choice (e.g., acetic acid for cyclization ).
- Temperature control (reflux conditions for alkylation ).
- Reagent stoichiometry (e.g., excess Grignard reagent for high yields ).
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC or NMR.
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to characterize the structural and electronic properties of this compound?
- NMR : The xanthene core’s aromatic protons appear as distinct multiplets in the 6.5–8.5 ppm range. The propylidene group’s methyl protons resonate near 1.0–1.5 ppm (singlet for geminal groups), while phenyl protons show peaks at ~7.2–7.5 ppm .
- IR : Stretching vibrations for C=O (if present) occur at ~1650–1750 cm⁻¹, and aromatic C-H bends appear near 700–800 cm⁻¹.
- UV-Vis : The conjugated xanthene system typically absorbs in the 250–350 nm range, with shifts observed upon substituent-induced electronic effects .
Advanced Research Questions
Q. What mechanistic insights explain the pH-dependent fluorescence behavior of 9-aryl-xanthene derivatives, and how can this inform sensor design?
- Mechanism : The hydroxyl group at C9 undergoes reversible dehydroxylation under acidic conditions, altering the molecule’s conjugation and fluorescence properties . For this compound, steric effects from the propylidene group may modulate protonation kinetics.
- Experimental Design :
- pH titration : Measure fluorescence intensity across pH 2–12 to identify pKa values.
- Kinetic studies : Use stopped-flow spectroscopy to track dehydroxylation rates .
Q. How do computational methods (DFT, MD) aid in predicting the photophysical properties and stability of this compound?
- DFT : Calculate HOMO-LUMO gaps to predict absorption maxima and charge-transfer transitions. Compare with experimental UV-Vis data .
- MD Simulations : Assess conformational stability of the propylidene group in solvent environments (e.g., polar vs. nonpolar) .
- Validation : Cross-check computed vibrational frequencies (IR) and excitation energies (TD-DFT) with experimental spectra .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Challenges : Co-elution of byproducts (e.g., xanthene dimers) in HPLC due to structural similarity.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
